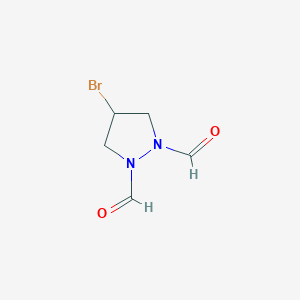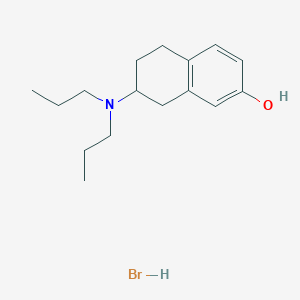
2-Methyl-3-acetylbenzofuran-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-acetylbenzofuran-5,6-diol, also known as MADB, is a natural compound that is found in several plant species, including the Indian medicinal plant Andrographis paniculata. MADB has been the subject of extensive research due to its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-acetylbenzofuran-5,6-diol is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. 2-Methyl-3-acetylbenzofuran-5,6-diol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules. Additionally, 2-Methyl-3-acetylbenzofuran-5,6-diol has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemische Und Physiologische Effekte
2-Methyl-3-acetylbenzofuran-5,6-diol has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, 2-Methyl-3-acetylbenzofuran-5,6-diol has been found to have anticancer activity, particularly against breast and lung cancer cells. 2-Methyl-3-acetylbenzofuran-5,6-diol has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Methyl-3-acetylbenzofuran-5,6-diol is that it is a natural compound, which may make it safer and more tolerable than synthetic compounds. Additionally, 2-Methyl-3-acetylbenzofuran-5,6-diol has been shown to have a relatively low toxicity profile, which may make it suitable for use in humans. However, one limitation of 2-Methyl-3-acetylbenzofuran-5,6-diol is that it can be difficult to obtain in large quantities, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-3-acetylbenzofuran-5,6-diol. One area of interest is the development of 2-Methyl-3-acetylbenzofuran-5,6-diol-based therapies for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-3-acetylbenzofuran-5,6-diol and to identify potential molecular targets for therapeutic intervention. Finally, more studies are needed to explore the potential of 2-Methyl-3-acetylbenzofuran-5,6-diol as a neuroprotective agent and to investigate its potential use in the treatment of neurological disorders.
Synthesemethoden
2-Methyl-3-acetylbenzofuran-5,6-diol can be synthesized through a multi-step process that involves the condensation of 2-methylresorcinol with acetylacetone, followed by cyclization and oxidation. The synthesis of 2-Methyl-3-acetylbenzofuran-5,6-diol has been optimized to increase the yield and purity of the compound, making it more accessible for research purposes.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-acetylbenzofuran-5,6-diol has been the subject of numerous studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects, which may make it useful in the treatment of conditions such as asthma and rheumatoid arthritis. Additionally, 2-Methyl-3-acetylbenzofuran-5,6-diol has been found to have antioxidant properties, which may help to protect against oxidative stress and reduce the risk of chronic diseases such as cancer and cardiovascular disease.
Eigenschaften
CAS-Nummer |
189828-67-9 |
|---|---|
Produktname |
2-Methyl-3-acetylbenzofuran-5,6-diol |
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
1-(5,6-dihydroxy-2-methyl-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C11H10O4/c1-5(12)11-6(2)15-10-4-9(14)8(13)3-7(10)11/h3-4,13-14H,1-2H3 |
InChI-Schlüssel |
HSWRQRBMNFLILB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C=C2O1)O)O)C(=O)C |
Kanonische SMILES |
CC1=C(C2=CC(=C(C=C2O1)O)O)C(=O)C |
Synonyme |
Ethanone, 1-(5,6-dihydroxy-2-methyl-3-benzofuranyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-](/img/structure/B64209.png)
![2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide](/img/structure/B64210.png)
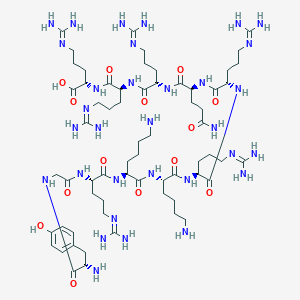
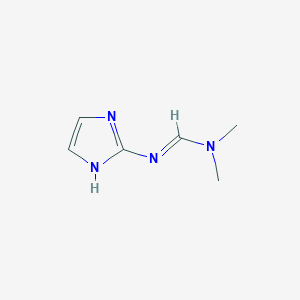
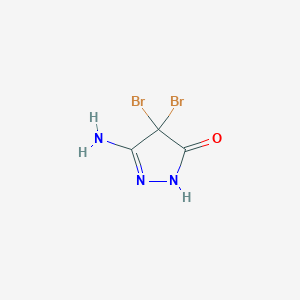
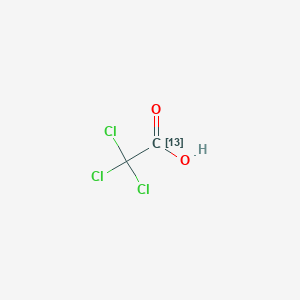
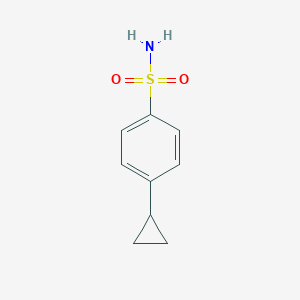
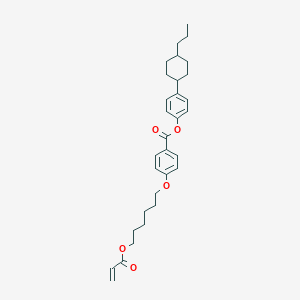
![Methyl 2-[(2S)-piperidin-2-yl]acetate](/img/structure/B64225.png)
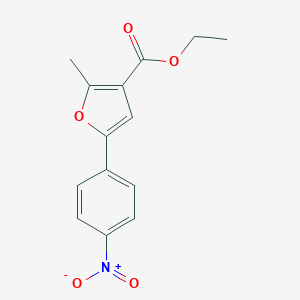
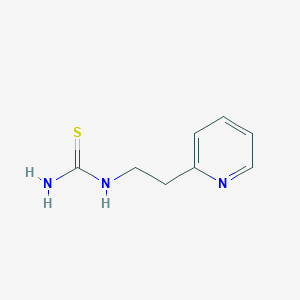
![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)
